molecular formula C9H11NO2 B1294560 Ethyl 2-pyridylacetate CAS No. 2739-98-2

Ethyl 2-pyridylacetate

Cat. No. B1294560
Key on ui cas rn: 2739-98-2
M. Wt: 165.19 g/mol
InChI Key: IUDKTVXSXWAKJO-UHFFFAOYSA-N
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Patent
US06664271B1

Procedure details

The reaction was run in the same manner as ethyl 3-piperidinylacetate, starting with commercially available ethyl-2-pyridylacetate (4.00 g; 24.5 mmol). This gave ethyl 2-piperidinylacetate (2.41 g) as a light yellow oil without further purification. MS m/z (positive ion) 172 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3](CC(OCC)=O)[CH2:2]1.[CH2:13]([O:15][C:16](=[O:24])[CH2:17]C1C=CC=CN=1)[CH3:14]>>[N:1]1([CH2:17][C:16]([O:15][CH2:13][CH3:14])=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CCC1)CC(=O)OCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC(CC1=NC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This gave ethyl 2-piperidinylacetate (2.41 g) as a light yellow oil without further purification

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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